Product packaging for Phenyl 4-guanidinobenzoate(Cat. No.:CAS No. 35695-21-7)

Phenyl 4-guanidinobenzoate

Numéro de catalogue: B1229629
Numéro CAS: 35695-21-7
Poids moléculaire: 255.27 g/mol
Clé InChI: PXPIXLVXGYQMFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Phenyl 4-guanidinobenzoate is a synthetic small-molecule compound that functions as a potent, reversible covalent inhibitor of trypsin-like serine proteases . Its core structure features a 4-guanidinobenzoate group, which mimics the lysine residue of natural substrates, enabling high-affinity binding to the enzyme's S1 site . This compound inhibits proteases including trypsin, plasmin, and thrombin . It has demonstrated significant research value in models of experimental acute pancreatitis, where intravenous infusion reduced mortality and decreased markers of cellular necrosis and vacuolation . Furthermore, derivatives of 4-guanidinobenzoate are being investigated for novel therapeutic applications, such as enteropeptidase inhibition for the treatment of obesity, leveraging a mechanism that requires minimal systemic exposure for local action in the duodenum . Recent studies also explore its potential as a scaffold for developing flaviviral protease inhibitors against targets like the Dengue virus NS2B-NS3 protease . The compound's mechanism involves the formation of a reversible acyl-enzyme complex with the catalytic serine residue of the protease, leading to a transient inactive state . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O2 B1229629 Phenyl 4-guanidinobenzoate CAS No. 35695-21-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

phenyl 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPIXLVXGYQMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189209
Record name Phenyl 4-guanidinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35695-21-7
Record name Phenyl 4-guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 4-guanidinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Modifications of Phenyl 4 Guanidinobenzoate

Optimized Synthetic Routes for Phenyl 4-guanidinobenzoate Analogues

The construction of this compound analogues typically involves the strategic formation of the ester linkage and the introduction of the guanidine (B92328) moiety. The optimization of these key steps is crucial for the efficient generation of diverse compound libraries.

The ester bond in this compound analogues is a critical linkage, and its formation is a key step in the synthesis. The most common approach is the esterification of a 4-guanidinobenzoic acid precursor (or a protected version) with a corresponding phenol (B47542).

One established method involves the reaction of 4-guanidinobenzoic acid with a phenol in the presence of a coupling agent. For instance, the synthesis of 4'-Carbomethoxythis compound involves the esterification of 4-guanidinobenzoic acid with 4-(methoxycarbonyl)phenol, often catalyzed by an acid like sulfuric or hydrochloric acid. pharmafeatures.com

In the synthesis of more complex analogues, the esterification is often performed with a precursor to the guanidine group, such as a nitro or amino group, which is later converted to the desired guanidine. For example, in the synthesis of enteropeptidase inhibitors, a substituted phenol was subjected to an esterification reaction with 2-chloro-4-nitrobenzoyl chloride in the presence of pyridine (B92270) to yield a substituted 4-nitrobenzoate (B1230335) intermediate. researchtrendsjournal.comacs.org This nitro-substituted intermediate is then carried forward for further functional group transformations.

Carboxylic Acid Precursor Phenol Coupling Agent/Catalyst Solvent Product Reference
2-chloro-4-nitrobenzoyl chlorideSubstituted Phenol (8b)Pyridine-Substituted 4-nitrobenzoate (12) researchtrendsjournal.comacs.org
4-Guanidinobenzoic acid4-(methoxycarbonyl)phenolAcid Catalyst (e.g., H₂SO₄)-4'-Carbomethoxythis compound pharmafeatures.com
4-Aminobenzoic acidPhenol(Not specified)(Not specified)Phenyl 4-aminobenzoate (B8803810)(General Route)

This table is generated based on described synthetic routes. Specific yields and reaction conditions may vary.

The introduction of the guanidine group is a defining step in the synthesis of these compounds. Guanidination can be achieved through various methods, often starting from an aniline (B41778) precursor.

A common strategy involves the reaction of an amino-substituted precursor with a guanidinylating agent. For example, ethyl 4-aminobenzoate can be refluxed with cyanamide (B42294) in the presence of concentrated hydrochloric acid to yield ethyl 4-guanidinobenzoate. researchgate.netacs.org A similar approach is detailed in a patented method for synthesizing p-guanidinobenzoic acid, where p-aminobenzoic acid is reacted with a cyanamide solution in isopropanol (B130326) and hydrochloric acid. nih.gov The reaction conditions are optimized for temperature and time to improve the yield. nih.gov

Another approach involves the guanidination of an aniline derivative after the esterification step. In a multi-step synthesis, an aniline intermediate, obtained from the reduction of a nitro group, undergoes a guanidination reaction to afford the final target compound. researchtrendsjournal.comacs.org The choice of the guanidinating reagent is critical for achieving high yields and purity. Reagents like 1-guanidino-3,5-dimethylpyrazole nitrate (B79036) have been used for this purpose. researchgate.net

The table below outlines different guanidination strategies.

Starting Material Guanidinating Agent Conditions Product Reference
p-Aminobenzoic acidCyanamideIsopropanol, HCl, 80°Cp-Guanidinobenzoic acid nih.gov
Ethyl 4-aminobenzoateCyanamideEthanol, conc. HCl, refluxEthyl 4-guanidinobenzoate researchgate.netacs.org
Aniline intermediate (13)(Not specified)Deprotection followed by guanidinationTarget Guanidinobenzoate researchtrendsjournal.comacs.org

This table illustrates various methods for introducing the guanidine functional group.

The development of potent and selective inhibitors often requires the synthesis of complex analogues, which necessitates multi-step synthetic sequences and the derivatization of key intermediates. These strategies allow for the introduction of diverse functional groups on the phenyl ring of the ester to explore structure-activity relationships.

A representative multi-step synthesis towards novel 4-guanidinobenzoate derivatives begins with a substituted phenol. researchtrendsjournal.comacs.org This phenol is first esterified with a nitro-substituted benzoyl chloride. The resulting nitro-ester intermediate is then subjected to a reduction of the nitro group to an aniline. This aniline intermediate serves as a crucial branch point for further derivatization or for the final guanidination step to yield the target molecule. researchtrendsjournal.comacs.org For instance, this approach was used to synthesize dihydrobenzofuran analogues, which involved an intramolecular cyclization strategy to lock the conformation of the molecule. researchtrendsjournal.comacs.org

The synthesis of various derivatives often involves a common intermediate, which is then elaborated in different ways. For example, starting from ethyl 4-aminobenzoate, the guanidine moiety is first formed, followed by reaction with various propenone derivatives and subsequent reaction with hydrazine (B178648) hydrate (B1144303) to generate a hydrazide intermediate. researchgate.net This intermediate can then be condensed with a range of aldehydes to produce a library of final compounds. researchgate.net

An example of a synthetic sequence is outlined below:

Esterification: A substituted phenol is reacted with 2-chloro-4-nitrobenzoyl chloride. researchtrendsjournal.com

Reduction: The nitro group of the resulting ester is reduced to an aniline using agents like reduced iron. researchtrendsjournal.com

Deprotection & Guanidination: The protecting groups are removed, and the aniline is converted to a guanidine to yield the final product. researchtrendsjournal.com

This modular approach is highly effective for generating a diverse set of analogues for biological evaluation.

Guanidination Strategies and Yield Enhancement

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is an emerging strategy that can offer high selectivity and milder reaction conditions. nih.govbeilstein-journals.org While specific chemo-enzymatic routes for this compound are not extensively documented, the principles can be applied to its key synthetic transformations.

Enzymes, particularly lipases, are well-suited for esterification and hydrolysis reactions. nih.govnih.gov A potential chemo-enzymatic approach to this compound could involve:

Enzymatic Esterification: A lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to catalyze the esterification of 4-guanidinobenzoic acid (or a protected precursor) with phenol. nih.govgoogle.com Lipases often exhibit high chemo-, regio-, and stereoselectivity under mild conditions, which can reduce the need for protecting groups and minimize side reactions. nih.gov The use of enol esters as acylating reagents in lipase-catalyzed transesterifications can make the reaction irreversible and highly efficient. acs.org

Enzymatic Hydrolysis: In a reverse approach, a diester precursor could be selectively hydrolyzed by an enzyme to yield a mono-acid. A patented process describes the chemo-selective enzymatic hydrolysis of a diester compound to a monoester monoacid, demonstrating the feasibility of using enzymes to differentiate between two ester groups on a phenyl ring derivative. google.com Another relevant enzymatic transformation is the hydrolysis of a nitrile group. A method for preparing benzoic acid derivatives involves the hydrolysis of a benzonitrile (B105546) derivative using a nitrilase enzyme. google.com This could be envisioned as a step in a larger chemo-enzymatic synthesis.

A two-step chemo-enzymatic method has been described for the synthesis of other phenolic derivatives, involving lipase-catalyzed epoxidation followed by microbial oxidation, showcasing the potential for multi-step enzymatic cascades in organic synthesis. nih.govfrontiersin.org These examples highlight the potential for incorporating enzymatic steps to improve the synthesis of this compound and its analogues.

Green Chemistry Principles in this compound Preparation

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using safer solvents, minimizing waste, and employing catalytic methods.

Safer Solvents: Traditional esterification reactions often use hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.orgjove.com Research into greener alternatives has shown that solvents like acetonitrile (B52724) can be effective for Steglich-type esterifications, offering comparable rates and yields while being less hazardous. nih.govjove.com The use of green solvents such as water, ionic liquids, or deep eutectic solvents has been shown to improve yields and selectivity in esterification reactions compared to traditional solvents. researchtrendsjournal.com

Catalysis: The replacement of stoichiometric reagents with catalytic alternatives is a core principle of green chemistry.

Solid Acid Catalysts: Instead of corrosive liquid acid catalysts like sulfuric acid, solid acid catalysts such as zeolites, ion-exchange resins, or sulfonated carbons can be used for esterification. acs.orgresearchgate.netias.ac.inresearchgate.net These catalysts are often more environmentally benign, reusable, and easier to separate from the reaction mixture, which simplifies purification and reduces waste. pharmafeatures.comresearchgate.netresearchgate.net Hydrophobicity can be engineered into solid acids to enhance their catalytic activity and reusability in aqueous environments. acs.org

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify workup. pharmafeatures.com The use of solid acid catalysts can facilitate solvent-free esterification reactions, for example, in the production of pharmaceutical intermediates. pharmafeatures.com

Guanidination: Greener approaches to guanidination are also being explored. While many methods still rely on traditional reagents, the development of catalytic C-N bond formation for guanylation reactions using, for example, N-heterocyclic carbene supported magnesium(II) and Zn(II) amide complexes, represents a move towards more sustainable synthesis.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Sophisticated Structural Elucidation and Conformation Analysis of Phenyl 4 Guanidinobenzoate

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of Phenyl 4-guanidinobenzoate, with each technique offering unique insights into its molecular architecture.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent framework of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons of the phenyl and benzoate (B1203000) rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling between adjacent protons, which helps to establish their relative positions on the rings. The N-H protons of the guanidinium (B1211019) group are also observable and their chemical shift can be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found at a low field (δ ~165 ppm). Carbons of the aromatic rings appear in the δ 120-150 ppm range, while the carbon of the guanidinium group (C=N) has a distinct chemical shift around δ 155-160 ppm. udel.edu

The following table summarizes the expected chemical shifts for this compound. Actual values can vary slightly based on the solvent and experimental conditions. pdx.edu

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl Ring Protons7.2 - 7.5121 - 130
Benzoate Ring Protons7.9 - 8.2129 - 153
Guanidino N-H7.5 - 9.0-
Ester Carbonyl Carbon-~164
Guanidinium Carbon-~157
Phenyl C-O Carbon-~150

Note: This is an interactive table based on typical chemical shift ranges for the functional groups present.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to corroborate its structure through analysis of its fragmentation patterns. Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion, and its mass-to-charge ratio (m/z) is measured with high precision.

Under collision-induced dissociation (CID), the molecular ion undergoes predictable fragmentation. A common and favorable cleavage occurs at the ester bond between the carbonyl group and the phenoxy oxygen. researchgate.net This can lead to two primary fragmentation pathways:

Formation of the benzoyl-guanidinium cation.

Formation of the phenoxy radical cation.

Further fragmentation of the benzoyl-guanidinium portion can involve the loss of the guanidino group. researchgate.netlibretexts.org Analysis of a related compound, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), shows that an initial cleavage between the carbonyl group and the oxygen of the 4-guanidinobenzoyloxy group is a characteristic fragmentation step, yielding an abundant fragment ion. researchgate.net These specific fragmentation patterns provide a veritable "fingerprint" of the molecule, confirming the connectivity of the phenyl, ester, and guanidinobenzoate moieties. wpmucdn.com

Fragment Ion Proposed Structure
[C₈H₈N₃O]⁺4-Guanidinobenzoyl cation
[C₆H₅O]⁺Phenoxy cation
[C₇H₇N₃]⁺Ion from loss of CO from the 4-guanidinobenzoyl cation

Note: This interactive table shows plausible fragment ions observed in mass spectrometry.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's bonds. triprinceton.org These techniques are excellent for identifying the functional groups present in this compound. spectroscopyonline.com

IR Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to specific bond vibrations. Key expected absorptions include:

A strong band around 1730-1750 cm⁻¹ for the C=O stretching of the ester group.

Bands in the 1630-1680 cm⁻¹ region corresponding to the C=N stretching of the guanidinium group.

N-H stretching vibrations from the guanidinium group, typically appearing as broad bands in the 3100-3500 cm⁻¹ range.

C-O stretching vibrations of the ester linkage around 1200-1300 cm⁻¹.

Peaks related to the aromatic rings (C=C stretching) in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra. sapub.org The symmetric stretching of the guanidinium group is also expected to be Raman active. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
EsterC=O Stretch1730 - 1750IR (Strong)
GuanidiniumC=N Stretch1630 - 1680IR/Raman
GuanidiniumN-H Stretch3100 - 3500IR (Broad)
Aromatic RingC=C Stretch1450 - 1600IR/Raman
EsterC-O Stretch1200 - 1300IR

Note: This interactive table lists characteristic vibrational frequencies for the functional groups in this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. ub.educaltech.edu This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For derivatives of 4-guanidinobenzoate, X-ray crystallography has been used to determine their exact conformation. researchgate.net

Analysis of the crystal structure of this compound would reveal the relative orientations of the phenyl and guanidinobenzoate rings. It would also elucidate the planarity of the guanidinium group and the ester linkage.

Furthermore, X-ray crystallography details the intermolecular interactions that govern the packing of molecules in the crystal lattice. mu.edu.tr For this compound, the guanidinium group is a key site for hydrogen bonding, acting as a hydrogen bond donor. These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, are crucial in stabilizing the crystal structure. Studies on related compounds, like nafamostat, show the formation of columnar structures stabilized by such interactions. nih.gov

Computational Chemistry and Molecular Modeling for Conformational Landscape and Electronic Structure

Computational methods, particularly those based on quantum mechanics, serve as powerful complements to experimental techniques. They allow for the exploration of properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. bhu.ac.inajchem-a.com By solving approximations of the Schrödinger equation, DFT can predict a variety of molecular properties for this compound.

Optimized Geometry: DFT calculations can predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. nih.gov

Electronic Reactivity: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's chemical reactivity. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the ester carbonyl and the nitrogen atoms of the guanidinium group, indicating sites susceptible to electrophilic attack. Positive potential (electron-poor regions) would be located around the hydrogen atoms, particularly those of the guanidinium group, highlighting them as sites for nucleophilic attack. bhu.ac.in

These computational insights, when combined with experimental data, provide a deeply detailed understanding of the structural and electronic characteristics of this compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic movements over time by integrating Newton's equations of motion, providing a detailed picture of the molecule's dynamic behavior in a simulated environment, typically mimicking physiological conditions. acs.orgunram.ac.id By analyzing the trajectory of these simulations, researchers can characterize the various shapes (conformations) the molecule adopts, the energetic favorability of these shapes, and the transitions between them. rsc.orgmdpi.com

For this compound, understanding its conformational flexibility is crucial as the spatial arrangement of the phenyl ring, the ester linkage, and the guanidino group can significantly influence its interaction with biological targets. While specific, extensive MD simulation studies focused solely on the conformational ensemble of isolated this compound are not prevalent in publicly accessible literature, the methodology for such an analysis is well-established. acs.orgchemrxiv.org

τ1: The torsion around the C-O bond of the ester group (Aryl-O-C=O).

τ2: The torsion around the C-C bond connecting the benzoate ring to the ester group (O-C-C-Aryl).

τ3: The torsion around the C-N bond of the guanidino group (Aryl-N-C=N).

MD simulations, often enhanced with sampling techniques like metadynamics or replica-exchange MD, can overcome energy barriers to explore a wide range of these dihedral angles. rsc.org The resulting trajectories allow for the construction of a free-energy landscape (FES), which maps the conformational states as a function of the dihedral angles. chemrxiv.orgnih.gov Minima on this landscape correspond to stable or metastable conformations, while the pathways between them reveal the dynamics of conformational change.

The analysis would involve plotting the probability distribution of each key dihedral angle to identify the most populated rotational states (rotamers). nih.govgromacs.org Clustering the simulation snapshots based on atomic positions would then group similar structures together, allowing for the identification and characterization of the most representative conformers.

Illustrative Research Findings

The following tables represent the type of data that would be generated from such a simulation.

Table 1: Hypothetical Analysis of Key Dihedral Angle Distributions for this compound

This interactive table illustrates the probable high-population states for the key torsional angles that define the molecule's shape. The values represent hypothetical energy minima discovered during a simulation.

Dihedral AngleAtoms Defining AnglePredicted Stable Ranges (Degrees)Description
τ1 C(Aryl)-O-C(carbonyl)-C(benzoate)-15° to 15°, 165° to 180°Rotation around the phenyl ester bond, likely favoring near-planar arrangements.
τ2 O-C(carbonyl)-C(benzoate)-C(benzoate)-30° to 30°Defines the orientation of the ester group relative to the benzoate ring.
τ3 C(benzoate)-C(benzoate)-N-C(guanidino)0° to 20°, 160° to 180°Governs the planarity between the benzoate ring and the guanidino group, crucial for hydrogen bonding.

Table 2: Illustrative Conformational Cluster Analysis of this compound from a Simulated Trajectory

This table provides an example of how the simulation data could be clustered to define the major conformational states, their relative populations, and key structural features.

Cluster IDPopulation (%)Average τ1 (°)Average τ2 (°)Average τ3 (°)Key Feature
1 45%175°15°170°Extended, near-planar conformation.
2 30%10°-25°15°Twisted conformation with out-of-plane ester group.
3 15%168°20°45°Bent conformation with rotated guanidino group.
4 10%-10°-175°Alternative extended conformation.

These analyses provide a quantitative description of the molecule's inherent flexibility. The data reveals which conformations are most likely to exist in solution and how easily the molecule can transition between them. Such insights are invaluable for understanding how this compound presents itself to a binding partner, forming a fundamental basis for rational drug design and the interpretation of structure-activity relationships. acs.orgrsc.org

Molecular Mechanisms of Action and Target Interactions of Phenyl 4 Guanidinobenzoate Non Clinical Focus

Elucidation of Specific Enzyme Inhibition Profiles

The primary mechanism of action for phenyl 4-guanidinobenzoate and its derivatives is the inhibition of specific enzymes, particularly a class of enzymes known as serine proteases. nih.gov This inhibition is central to its biological activity and has been the focus of extensive biochemical research.

This compound derivatives have been identified as potent, time-dependent inhibitors of several trypsin-like serine proteases. acs.org The inhibitory mechanism often involves the compound acting as a quasi-substrate, leading to the formation of a stable acyl-enzyme intermediate that effectively blocks the enzyme's catalytic activity. nih.gov The kinetics of this inhibition are critical for understanding the compound's potency and specificity.

High-throughput screening and subsequent kinetic analyses have identified this compound compounds as effective inhibitors of enteropeptidase. acs.org The inhibitory activity, often quantified by the half-maximal inhibitory concentration (IC₅₀), demonstrates a time-dependent nature, indicating a multi-step binding and inhibition process. acs.org For instance, studies on derivatives designed to inhibit enteropeptidase showed IC₅₀ values in the nanomolar range. acs.org

Derivatives such as 4-nitrothis compound (NPGB) and 4'-acetamidothis compound (AGB) have been extensively studied. NPGB was identified as a potent inhibitor of human acrosin and trypsin, with inhibition constants (Kᵢ) in the nanomolar range. It acts as a pseudo-irreversible inhibitor by covalently binding to the active site. The inhibitory potency of various aryl 4-guanidinobenzoates against human acrosin has been compared, with dose-response curves showing significant differences in their effectiveness. oup.com For example, 4'-carbethoxythis compound hydrochloride (EGB) was found to be a more potent inhibitor of acrosin activity compared to AGB under certain in vitro conditions. oup.com

Inhibitory Activity of this compound Derivatives

Compound Target Enzyme Inhibition Value (IC₅₀) Reference
4-Nitrothis compound (NPGB) Human Acrosin 0.1 µM
4-Nitrothis compound (NPGB) Human Trypsin 0.12 µM
(S)-5b (dihydrobenzofuran analogue) Human Enteropeptidase 68 nM acs.org

This compound and its analogues target a range of trypsin-like serine proteases, enzymes that cleave proteins at lysine (B10760008) or arginine residues. acs.org The specificity of these inhibitors is derived from their chemical structure, which mimics the natural substrates of these enzymes.

Key serine protease targets include:

Trypsin : A digestive enzyme that is a classic target for this class of inhibitors. nih.gov

Thrombin : A crucial enzyme in the blood coagulation cascade. nih.gov

Kallikrein : Involved in inflammation and blood pressure regulation. nih.gov

Plasmin : The main enzyme responsible for fibrinolysis (breaking down blood clots).

Acrosin : A protease found in sperm that is essential for fertilization. oup.comnih.gov

Enteropeptidase (Enterokinase) : A duodenal enzyme that activates trypsinogen, playing a key role in protein digestion. acs.org

The binding mechanism is well-characterized. The positively charged guanidinyl group of the inhibitor is designed to mimic the side chain of lysine or arginine residues found in the natural substrates of these proteases. acs.org This allows the inhibitor to bind specifically to the S1 pocket of the enzyme's active site, which typically contains a negatively charged aspartic acid residue. acs.org Following this initial binding, the inhibitor acts as a substrate, and the catalytic serine residue in the enzyme's active site attacks the carbonyl group of the guanidinobenzoate. acs.org This results in the formation of a stable, covalent acyl-enzyme complex, which renders the enzyme inactive. nih.govacs.org This mechanism has been described as reversible covalent inhibition. acs.org

The primary mechanism of action for this compound inhibitors on their target proteases is competitive, active-site-directed inhibition. nih.govacs.org The available scientific literature does not indicate that they function as allosteric modulators for these enzymes.

Allosteric modulators are substances that bind to a receptor or enzyme at a site topographically distinct from the primary (orthosteric) active site. nih.govwikipedia.org This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand or substrate at the active site. wikipedia.orgmdpi.com Allosteric modulators can be positive (enhancing activity), negative (diminishing activity), or neutral. wikipedia.org This mechanism allows for a more nuanced regulation of protein function than simple competitive blocking. nih.gov However, the interaction of this compound is characterized by direct binding to and reaction with the catalytic active site, not a remote allosteric site. acs.org

Serine Protease Target Identification and Binding Characterization [5, 7, 8, 12, 14, 19, 23]

Receptor Binding Assays and Ligand-Receptor Interaction Dynamics

While this compound primarily targets enzymes, its interaction with these protein targets is characterized using various binding assays. These assays are crucial for determining the affinity, specificity, and kinetics of the interaction.

For example, the inhibitory effect on acrosin has been studied by incubating aryl 4-guanidinobenzoates directly with human ejaculate. oup.com The remaining enzyme activity is then measured using spectrophotometric assays with a chromogenic substrate or through gelatin-plate assays that measure proteolytic activity. oup.com These experiments have shown that the inhibitors interact rapidly with spermatozoa to inhibit acrosin and that they remain bound even after the removal of seminal plasma. oup.com Dose-response curves are constructed from these assays to determine the potency (e.g., IC₅₀) of different inhibitor analogues. oup.com

More broadly, ligand-receptor interactions are quantified using a variety of biochemical techniques. Radioligand binding assays have historically been a robust method, using a radioactively labeled version of a ligand to measure its binding to a target. nih.gov However, newer label-free methods, such as those based on mass spectrometry, are increasingly used to overcome the safety and disposal issues associated with radiochemicals. nih.gov These assays can directly measure the amount of unlabeled ligand bound to a receptor or enzyme. nih.gov

Modulation of Intracellular Signaling Pathways in Cell-Free Systems

The principal mechanism of this compound is the direct inhibition of extracellular or compartmentalized proteases. acs.org There is limited direct evidence in the reviewed literature of this compound modulating complex intracellular signaling pathways in cell-free systems. Its action is generally upstream of these pathways, preventing the enzymatic activity that might initiate a signaling cascade.

Cell signaling involves the transfer of a signal from the exterior to the interior of a cell, often through a series of protein conformational changes and enzymatic reactions, such as phosphorylation cascades. berkeley.edu Cell-free systems, which consist of purified cellular components like receptors and signaling proteins, can be used to study these pathways in isolation. nih.gov For example, studies have shown that receptor-ligand interactions can generate hydrogen peroxide (H₂O₂) in cell-free systems, which then acts as a chemical mediator to facilitate signaling. nih.gov

While this compound's derivatives have been shown to have effects on cells, such as the inhibition of HIV infection in T-lymphocytes, this is attributed to the inhibition of proteases involved in viral entry rather than a direct modulation of an internal cellular signaling cascade in a cell-free context. nih.gov The primary role of the compound remains as an enzyme inhibitor, not a modulator of intracellular signal transduction machinery. nih.govacs.org

Protein-Ligand Interaction Thermodynamics and Kinetics

The interaction between a protein and a ligand like this compound is governed by the principles of thermodynamics and kinetics, which describe the energy changes and the rates of the binding process. fz-juelich.de

Kinetically, the inhibition of serine proteases by this compound is a multi-step process. nih.govacs.org It behaves as a transient inhibitor where the initial binding is followed by a chemical step—acylation of the enzyme's active site serine. nih.gov This forms a covalent acyl-enzyme complex that is significantly more stable than the initial non-covalent complex. The effectiveness of the inhibitor is related to both the high efficiency of the acylation process and the stability of the resulting complex, which prevents the enzyme from turning over its natural substrate. nih.gov For instance, the acyl-enzyme formed with trypsin is particularly stable. nih.gov

Thermodynamically, protein-ligand binding is characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). diva-portal.org These parameters provide a complete picture of the binding event. ΔG is related to the binding affinity (dissociation constant, Kd), ΔH represents the heat change upon binding (favorable or unfavorable bond formation), and ΔS reflects the change in disorder of the system (e.g., from the displacement of water molecules). fz-juelich.dediva-portal.org Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for determining these parameters. diva-portal.orgvu.lt While the kinetic mechanism of this compound is well-described, detailed thermodynamic data (ΔH, ΔS) for its binding to various proteases are not extensively reported in the provided search results. Such data would yield deeper insights into the specific molecular forces—such as hydrogen bonds, ionic interactions, and hydrophobic effects—that drive the binding and inhibition process. nih.gov

Isothermal Titration Calorimetry (ITC) Studies

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.govresearchgate.net This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding process. researchgate.netjaptamers.co.uk

In a typical ITC experiment to study the interaction of a compound like this compound with a serine protease such as trypsin, a solution of the compound would be titrated into a solution of the enzyme held at a constant temperature. researchgate.net The resulting heat changes upon each injection are measured and plotted against the molar ratio of the ligand to the protein.

Research Findings: Although specific ITC data for this compound is not readily available, studies on similar systems, for instance, the interaction of peptide inhibitors with trypsin, provide a clear indication of the expected results. For example, a study on the binding of the sunflower-derived trypsin inhibitor (SFTI-1) to bovine β-trypsin yielded detailed thermodynamic parameters. researchgate.net The experiment revealed a 1:1 stoichiometry for the complex, with the binding being driven by both favorable enthalpy and entropy changes, suggesting the involvement of hydrogen bonds and hydrophobic interactions. researchgate.net

For this compound, which acts as a substrate and forms a covalent acyl-enzyme intermediate, the ITC thermogram would reflect the heat changes associated with both the initial binding and the subsequent chemical step of acylation. The data would be crucial in dissecting the energetic contributions of each step.

Below is a hypothetical, yet representative, data table illustrating the kind of thermodynamic parameters that would be obtained from an ITC analysis of this compound or a similar inhibitor binding to a serine protease.

ParameterValueDescription
Stoichiometry (n)~1Indicates a 1:1 binding ratio between this compound and the protease active site.
Dissociation Constant (Kd)µM - nM rangeRepresents the binding affinity; a lower value indicates a stronger interaction.
Enthalpy Change (ΔH)Negative (kcal/mol)A negative value would indicate that the binding process is exothermic, often associated with the formation of favorable hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS)Positive or Negative (cal/mol/deg)The sign and magnitude would provide insight into the changes in the system's disorder, including contributions from hydrophobic interactions and conformational changes in the protein and ligand upon binding.
Gibbs Free Energy (ΔG)Negative (kcal/mol)Calculated from ΔH and ΔS, a negative value confirms a spontaneous binding process.

This table is illustrative and based on typical results for small molecule inhibitors binding to serine proteases as analyzed by ITC.

Surface Plasmon Resonance (SPR) Analysis

Surface Plasmon Resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govmdpi.com It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

In an SPR experiment, one of the interacting molecules (e.g., the serine protease) is immobilized on a sensor chip surface. The other molecule (e.g., this compound) is then flowed over the surface in a solution. The binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). nih.gov

Research Findings: Direct SPR analysis of this compound is not widely reported. However, SPR has been effectively used to study inhibitors of serine proteases and molecules that interfere with their activity. For instance, SPR was used to demonstrate that a peptide from a human placental extract interacts with trypsin, thereby preventing its reaction with p-nitrophenyl-p'-guanidinobenzoate, indicating a direct binding or blockage of the active site. nih.gov Another study successfully applied SPR to analyze the binding of small-molecule inhibitors to phosphodiesterases, highlighting the technique's utility in determining binding kinetics and specificity. nih.gov

For this compound, an SPR analysis would involve immobilizing the target protease (e.g., trypsin) on the sensor chip. A solution containing this compound would then be injected over the chip. The resulting sensorgram would show an increase in signal during the association phase and a decrease during the dissociation phase when the compound is replaced by buffer. Because this compound forms a stable acyl-enzyme intermediate, a very slow dissociation rate would be expected. nih.gov

A hypothetical data table from an SPR analysis is presented below to illustrate the kinetic parameters that would be determined.

ParameterValueDescription
Association Rate (ka)103 - 106 M-1s-1Describes the rate at which the this compound-protease complex is formed.
Dissociation Rate (kd)10-2 - 10-5 s-1Describes the rate at which the complex breaks apart. For an irreversible or slowly reversible inhibitor, this value would be very low.
Dissociation Constant (KD)µM - nM rangeCalculated as kd/ka, this value represents the binding affinity at equilibrium and should be consistent with ITC-derived Kd values.
Response Units (RU)Dependent on concentration and molecular weightThe magnitude of the signal change, which is proportional to the amount of this compound bound to the immobilized protease.

This table is illustrative, providing expected ranges for the kinetic parameters of a small molecule inhibitor interacting with a protease as measured by SPR.

Pharmacological Activities and Biochemical Modulations of Phenyl 4 Guanidinobenzoate in *in Vitro* and Pre Clinical Systems

Anti-inflammatory Modulatory Effects in Cellular Models

The anti-inflammatory potential of 4-guanidinobenzoate derivatives is linked to their capacity to inhibit serine proteases involved in the inflammatory cascade. While direct studies on phenyl 4-guanidinobenzoate are limited, research on its derivatives, such as Camostat mesilate, provides insight into the anti-inflammatory mechanisms of this class of compounds.

The inflammatory response is mediated by a complex network of cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are key drivers of inflammation. The serine protease inhibitor Camostat, a 4-guanidinobenzoate derivative, has been shown to potentially suppress the expression of these pro-inflammatory cytokines. pharmacompass.com This suggests that compounds like this compound may exert their anti-inflammatory effects by downregulating the production of key inflammatory mediators in activated immune cells. The regulation of cytokine expression is a critical mechanism for controlling the inflammatory response, and the inhibition of serine proteases appears to be a viable strategy for achieving this. pharmacompass.comimrpress.com

The anti-inflammatory effects of 4-guanidinobenzoate compounds are also attributed to their interaction with various inflammatory mediators. google.com The guanidino group present in this compound is a key structural feature that can interact with these mediators, potentially disrupting the signaling pathways that lead to inflammation. nih.gov For instance, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, and its inhibition can lead to a reduction in the expression of inflammatory genes. The serine protease inhibitor Nafamostat, a derivative of 4-guanidinobenzoate, has been shown to block NF-κB activation in human pancreatic cancer cells by suppressing IκBα phosphorylation. researchgate.net Another related compound, 4-phenylpyridine, has been found to suppress UVB-induced skin inflammation by inhibiting COX-2 expression through the c-Src/EGFR/MAPKs signaling pathway. nih.gov While these findings are on related compounds, they suggest that this compound may intervene in inflammatory pathways through similar mechanisms.

Cytokine Expression Regulation in Activated Immune Cells

Anti-Cancer Activities in Established Cancer Cell Lines

The role of serine proteases in cancer progression, including processes like cell proliferation, apoptosis, and metastasis, has made them attractive targets for anti-cancer therapies. Derivatives of this compound have been investigated for their potential to combat cancer in various cell lines.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Several studies on compounds structurally related to this compound have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, geranylated 4-phenylcoumarins have been shown to induce caspase-independent apoptosis in human prostate cancer cells. plos.org Another related compound, 4-phenyl butyric acid, has been found to cause cell cycle arrest in human gastric cancer cells. wjgnet.com In renal cancer cell lines, phenylacetate (B1230308) has been observed to induce G1 cell cycle arrest. nih.gov These findings suggest that this compound could potentially exert anti-cancer effects by triggering cell death and halting the proliferation of cancer cells. The induction of apoptosis by a synthetic organoselenium compound, 1,4-phenylenebis(methylene)selenocyanate, in human colon cancer cells further supports the potential of related structures in cancer therapy. nih.gov

Table 1: Effects of this compound Analogs on Cancer Cell Cycle

CompoundCancer Cell LineEffectReference
PhenylacetateRenal Carcinoma (Caki-1, Os-RC-2, RCC10)G1 cell cycle arrest nih.gov
4-Phenyl Butyric AcidGastric Carcinoma (MGC-803, SGC-7901)G0/G1 and S phase arrest wjgnet.com
SugiolOvarian Cancer (SKOV3)G0/G1 cell cycle arrest archivesofmedicalscience.com
Pelingo apple juice (rich in polyphenols)Breast Cancer (MCF-7)G2/M phase accumulation plos.org

The uncontrolled proliferation of cancer cells and their ability to metastasize are hallmarks of cancer. Research on derivatives of this compound indicates their potential to inhibit these processes. For instance, a novel red apple cultivar rich in polyphenols demonstrated the ability to inhibit the proliferation of human breast cancer cells. plos.org In a study on a new synthesized carbothioamide derivative, anti-proliferative effects were observed against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, with IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. nih.gov Furthermore, a study on 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, a coumarin (B35378) derivative, showed marked inhibition of cancer cell invasion in vitro. nih.gov While these studies are not on this compound itself, they highlight the potential of related chemical structures to interfere with cancer cell growth and spread.

Table 2: Anti-proliferative Activity of Compounds Related to this compound

Compound/ExtractCell LineIC50 ValueReference
Pelingo apple juiceMCF-7 (Breast Cancer)3.96 ± 0.23 % v/v plos.org
Pelingo apple juiceMDA-MB-231 (Breast Cancer)1.81 ± 0.09 % v/v plos.org
Carbothioamide derivativeHUVECs76.3 µg/mL nih.gov
Carbothioamide derivativeA549 (Lung Cancer)45.5 µg/mL nih.gov
SugiolSKOV3 (Ovarian Cancer)21.3 µM archivesofmedicalscience.com
SugiolNormal ovarian cells62.5 µM archivesofmedicalscience.com

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Anticoagulant Properties in Ex Vivo Blood Samples

The blood coagulation cascade is heavily reliant on the activity of serine proteases, such as thrombin and factor Xa. As inhibitors of these enzymes, this compound and its derivatives are expected to possess anticoagulant properties. olink.commdpi.com Studies on these compounds have demonstrated their ability to interfere with blood clotting in laboratory settings.

The anticoagulant effect is often assessed using ex vivo blood samples, where parameters like the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) are measured. An increase in these times indicates a delay in clot formation. Synthetic serine protease inhibitors have been shown to prolong clotting times in such assays. nih.govnih.gov For instance, a study on amidino- and non-amidinobenzamides, which are structurally related to this compound, demonstrated a prolongation of aPTT in vitro. mdpi.com Specifically, N-(4′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (B126) showed an aPTT of 43.5 ± 0.6 seconds at a concentration of 30 μM, compared to a control of 23.6 ± 0.6 seconds. mdpi.com These findings support the role of this class of compounds as anticoagulants.

It is important to note that the choice of anticoagulant used in collecting blood samples can itself affect platelet function and proteome content, which is a critical consideration in ex vivo studies. nih.gov

Investigational Effects in Pre-Clinical Animal Models for Mechanistic Insight

The therapeutic potential and mechanisms of action of this compound and its derivatives have been extensively explored using a variety of preclinical animal models. These models are crucial for providing mechanistic insights into how these compounds exert their effects on a physiological and pathological level.

The selection of specific animal models is guided by the pathological condition being studied, with the primary goal of replicating key aspects of human diseases. The rationale for using these models is intrinsically linked to the role of serine proteases in the pathophysiology of each disorder.

Acute Pancreatitis Models: A significant area of research for this compound derivatives has been acute pancreatitis. This condition is characterized by the premature and inappropriate activation of digestive enzymes, particularly trypsin, within the pancreas, leading to tissue autodigestion and severe inflammation. Consequently, animal models that mimic these events are employed. Common models include:

Cerulein-Induced Pancreatitis: In rats, administration of the cholecystokinin (B1591339) analogue cerulein induces hyperstimulation of pancreatic acinar cells, leading to increased plasma amylase activity and pancreatic weight, which are hallmarks of pancreatitis. jst.go.jp This model is used to evaluate the preventive effects of protease inhibitors on enzyme activation. jst.go.jp

Taurocholate-Induced Pancreatitis: Infusion of taurocholate is another established method to induce pancreatitis and measure changes in plasma amylase. jst.go.jp A mixture of trypsin and taurocholate can be used to create a model with high mortality, suitable for evaluating the life-saving potential of therapeutic agents. jst.go.jp

Ischemia-Induced Pancreatitis: Temporary ischemia of the pancreas, often combined with pancreaticobiliary duct obstruction, creates a model of pancreatitis that involves multifactorial injuries, including those from oxygen-derived free radicals. nih.gov This model is valuable for studying the interplay of different pathological pathways and the protective effects of compounds that target them. nih.gov

Closed Duodenal Loop Pancreatitis: Ligation of the duodenum creates a model to study the initiation and propagation steps of pancreatitis. jst.go.jp

Obesity and Metabolic Disease Models: Derivatives of this compound have been investigated as inhibitors of enteropeptidase, a serine protease located in the duodenal brush border that is essential for protein digestion. nih.govnih.gov The primary model used is the diet-induced obese (DIO) mouse or rat . nih.govnih.govacs.org The rationale is that by inhibiting enteropeptidase, the digestion and absorption of dietary protein are reduced, which can lead to weight loss, making it a potential therapeutic strategy for obesity. nih.govacs.org

Sepsis and Endotoxemia Models: Sepsis involves a dysregulated host response to infection, characterized by an excessive inflammatory cascade and activation of the coagulation system, which can lead to organ failure and septic shock. uliege.bejmb.or.kr The lipopolysaccharide (LPS)-induced endotoxemia mouse model is widely used. jmb.or.krresearchgate.net LPS, a component of Gram-negative bacteria, triggers a strong inflammatory reaction. jmb.or.kr The rationale for using protease inhibitors in this model is their ability to interfere with proteases involved in the coagulation and inflammatory pathways, which are heavily implicated in the pathogenesis of sepsis. uliege.be

Thrombosis Models: Given that certain guanidinobenzoates inhibit key enzymes in the coagulation cascade like Factor XIIa, animal models of thrombosis are utilized. uliege.be The rationale is that inhibiting the contact activation system, initiated by Factor XII, could prevent pathological thrombus formation without impairing normal hemostasis, offering a potentially safer antithrombotic therapy. uliege.be

Neurodegenerative Disease Models: For conditions like Huntington's disease, which involves expanded r(CAG) repeats in messenger RNA (mRNA), cellular and transgenic animal models are employed. acs.orgnih.gov this compound was identified as a compound capable of binding to these RNA structures. nih.gov The rationale is to test whether such binding can interfere with the sequestration of essential proteins (like muscleblind-like 1 protein) and correct subsequent defects in pre-mRNA splicing, thereby addressing a core molecular pathology of the disease. nih.gov

In these preclinical models, a range of biochemical markers and histopathological assessments are used to quantify the effects of this compound and its derivatives.

In models of acute pancreatitis , treatment with this compound derivatives leads to significant improvements in key biochemical and histopathological indicators. In rat models, the compound demonstrated a preventive effect on the increase in plasma amylase activity and pancreatic weight induced by cerulein. jst.go.jp It also reduced the rise in plasma amylase caused by taurocholate and effectively prevented mortality in a model induced by a trypsin and taurocholate mixture. jst.go.jp In an ischemic model of pancreatitis in rats, prophylactic treatment with a derivative known as E3123 significantly reduced serum amylase levels and pancreatic water content. nih.gov Histological examination of the pancreas in these models shows a reduction in tissue injury. nih.gov A critical mechanistic finding was that the compound could compensate for the subcellular redistribution of cathepsin B from the lysosomal to the zymogen fraction, a key event in the pathological activation of digestive enzymes. nih.gov

Table 1. Effects of this compound Derivatives in Preclinical Pancreatitis Models
ModelAnimalBiochemical/Outcome MeasureResult of TreatmentReference
Cerulein-InducedRatPlasma Amylase ActivityDecreased jst.go.jp
Cerulein-InducedRatPancreatic WeightDecreased jst.go.jp
Taurocholate-InducedRatPlasma Amylase ActivityDecreased jst.go.jp
Trypsin/Taurocholate-InducedRatMortalityDecreased jst.go.jp
Ischemia-InducedRatSerum Amylase LevelSignificantly Reduced nih.gov
Ischemia-InducedRatPancreatic Water Content (Edema)Significantly Reduced nih.gov
Ischemia-InducedRatSubcellular Cathepsin B RedistributionCompensated/Corrected nih.gov

For obesity , studies in diet-induced obese (DIO) mice demonstrated that oral administration of a this compound derivative acting as an enteropeptidase inhibitor led to a significant elevation in fecal protein output. nih.govnih.govacs.org This serves as a key pharmacodynamic marker, confirming the compound's mechanism of action in reducing protein digestion. nih.govacs.org This biochemical change was associated with a potent anti-obesity effect, including body weight reduction in DIO rats. nih.govacs.org

Table 2. Effects of this compound Derivatives in Preclinical Obesity Models
ModelAnimalOutcome MeasureResult of TreatmentReference
Diet-Induced Obese (DIO)MouseFecal Protein ContentSignificantly Increased nih.govacs.org
Diet-Induced Obese (DIO)RatBody WeightReduced nih.govacs.org

In sepsis models, treatment with related protease inhibitors has been shown to alleviate systemic inflammation and organ damage. In a mouse model of endotoxemia, treatment reduced the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6. jmb.or.kr Furthermore, it demonstrated a protective effect against organ damage, as evidenced by the reduction in elevated levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Blood Urea Nitrogen (BUN). jmb.or.kr

Finally, in osteoarthritis models, the inhibition of the serine protease matriptase by a specific inhibitor led to reduced cartilage damage, as assessed by Safranin O staining and corresponding damage scores in a mouse model. nih.gov This histopathological improvement was linked to the biochemical finding that the inhibitor reduced the release of metalloproteinase-generated aggrecan fragments from cartilage. nih.gov

Structure Activity Relationship Sar Studies and Analog Development for Phenyl 4 Guanidinobenzoate

Systematic Modification of the Phenyl Moiety and its Impact on Activity

The phenyl ester portion of Phenyl 4-guanidinobenzoate is a critical site for modification to enhance potency and selectivity. Studies have shown that the nature, position, and size of substituents on this phenyl ring significantly influence inhibitory activity.

Research into a series of aryl 4-guanidinobenzoates as inhibitors of the serine proteases acrosin and trypsin revealed that inhibitory potency could be modulated over a range of three orders of magnitude based on the substitution of the phenyl ring. A key finding was that derivatives featuring electron-withdrawing substituents, such as nitro groups, exhibited enhanced activity. For instance, 4-Nitrothis compound (NPGB) was identified as one of the most potent inhibitors of acrosin. Conversely, the introduction of bulky substituents on the phenyl ring was found to diminish binding efficiency, suggesting steric hindrance at the enzyme's active site.

In the development of enteropeptidase inhibitors, medicinal chemistry efforts focused on the phenyl moiety (referred to as the right-hand side, or RHS, benzene (B151609) ring). nih.gov The position of substituents proved to be crucial. A 3-substituted analog showed a lower initial IC₅₀ value compared to a 4-substituted derivative. nih.gov Furthermore, attaching an electron-withdrawing amide moiety directly to this benzene ring was found to increase the reactivity of the compound's ester bond, leading to a markedly lower IC₅₀ value. nih.gov A strategy of intramolecular cyclization was also employed to lock the active conformation, leading to the design of dihydrobenzofuran analogues. nih.govacs.org The (S)-isomer of a 3-substituted dihydrobenzofuran derivative, (S)-5b (SCO-792), demonstrated the most potent inhibitory activity against enteropeptidase among the synthesized analogues in its class. nih.govacs.org

Table 1: Impact of Phenyl Moiety Substitution on Inhibitory Activity
Compound ClassModificationEffect on ActivityTarget Enzyme(s)
Aryl 4-guanidinobenzoatesElectron-withdrawing groups (e.g., -NO₂)Increased potencyAcrosin, Trypsin
Aryl 4-guanidinobenzoatesBulky substituentsReduced binding efficiencyAcrosin, Trypsin
4-Guanidinobenzoate Derivatives3-position substitution vs. 4-position3-substituted showed lower IC₅₀Enteropeptidase
4-Guanidinobenzoate DerivativesDirectly attached amide on phenyl ringIncreased ester bond reactivity, lower IC₅₀Enteropeptidase
Dihydrobenzofuran AnalogsIntramolecular cyclization ((S)-isomer)Potent inhibition (IC₅₀ = 68 nM)Enteropeptidase

Exploration of Substituent Effects on the Guanidine (B92328) Group

The guanidine group is a cornerstone of the this compound pharmacophore. Its positive charge at physiological pH allows it to mimic the side chains of arginine and lysine (B10760008), which are natural substrates for trypsin-like serine proteases. nih.gov This feature enables the guanidinyl group to form a critical ionic interaction with a negatively charged aspartic acid residue located at the bottom of the S1 specificity pocket of these enzymes. nih.govacs.org

Given this fundamental role in molecular recognition and anchoring the inhibitor to the enzyme's active site, the guanidine group is often considered inviolable and is typically not modified in SAR studies. nih.govontosight.ai The focus of analog development has predominantly been on other parts of the scaffold, such as the phenyl ester or the linker, while retaining the unsubstituted guanidine or a closely related amidine group to ensure high-affinity binding to the target protease. nih.govacs.org

Variation of the Ester Linker and its Role in Binding Affinity

The ester linker in this compound is not merely a spacer but plays an active role in the mechanism of inhibition. These compounds often act as quasi-substrates or reversible covalent inhibitors. nih.govnih.gov The inhibitor binds to the active site, and the ester bond is attacked by the catalytic serine residue, forming a stable acyl-enzyme complex. nih.govnih.gov This process effectively sequesters the enzyme, leading to inhibition. nih.gov The stability and reactivity of this ester bond are therefore crucial determinants of the inhibitor's potency and duration of action. nih.gov

The significance of the linker has been explored by replacing the ester group with a more stable amide linkage. In a study developing novel antibacterial agents, two series of compounds were synthesized: aryl-4-guanidinomethylbenzoate derivatives (containing an ester linker) and N-aryl-4-guanidinomethylbenzamide derivatives (containing an amide linker). amegroups.cn The biological evaluation of these two series revealed that the nature of the linker had a profound impact on their antibacterial activity against various strains. amegroups.cn

Table 2: Comparison of Ester vs. Amide Linkers in Guanidine Derivatives
Compound SeriesLinker TypeGeneral Biological ActivityReference
Aryl-4-guanidinomethylbenzoatesEster (-COO-)Demonstrated antibacterial activity against Gram-positive microorganisms. amegroups.cn amegroups.cn
N-aryl-4-guanidinomethylbenzamidesAmide (-CONH-)Also demonstrated antibacterial activity, with potency varying based on specific substitutions. amegroups.cn amegroups.cn

Further research on enteropeptidase inhibitors highlighted that the electron-withdrawing effect of an adjacent amide moiety could increase the reactivity of the ester bond, enhancing its susceptibility to nucleophilic attack by the enzyme's catalytic serine and thus improving inhibitory potency. nih.gov

Rational Design of this compound Derivatives based on Computational Modeling

Computational modeling has become an indispensable tool for the rational design of this compound derivatives. By visualizing the binding mode of hit compounds within the enzyme's active site, researchers can make informed decisions to design new analogs with improved potency and specificity. nih.gov

In a notable example, the discovery of potent enteropeptidase inhibitors began with hit compounds identified from high-throughput screening, including this compound analogs. nih.govacs.org A docking model of one of these initial hits (1c) in the active site of enteropeptidase was generated. nih.gov This model revealed that the guanidinyl group was appropriately positioned in the S1 pocket, interacting with an aspartic acid residue (Asp973). nih.gov The model also suggested that there was unoccupied space that could be exploited. This insight led to the rational design of a new derivative (2a) by installing an additional carboxylic acid moiety, intended to form an extra ionic interaction with a lysine residue (Lys843) on the enzyme surface, thereby enhancing inhibitory activity. nih.govacs.org Subsequent synthesis and testing confirmed that compound 2a had potent enteropeptidase inhibitory activity. nih.gov Further docking models of other derivatives, such as compound 4b, were used to understand the improved activity observed with different substitution patterns. nih.gov

High-Throughput Screening for Novel this compound Analogs

The journey to develop optimized this compound analogs often begins with high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds to identify initial "hits" with desired biological activity. nih.govmdpi.com

The identification of this compound itself as a lead structure for enteropeptidase inhibitors was the result of an HTS campaign that screened a library of amidine and guanidine compounds. nih.govacs.org These initial hits, though often of modest potency, serve as the starting point for intensive medicinal chemistry and SAR studies. nih.govacs.org

Modern HTS assays for protease inhibitors are often based on fluorescence, such as Förster resonance energy transfer (FRET) or other fluorometric methods. mdpi.comresearchgate.netnih.gov In a typical FRET assay, a substrate is designed with a fluorophore and a quencher on opposite sides of the protease cleavage site. mdpi.com When the substrate is intact, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. researchgate.net This technology is highly sensitive and adaptable to the 96-well or 384-well plate formats used in HTS, enabling the efficient screening of thousands of potential inhibitors. mdpi.combiorxiv.org

Advanced Analytical and Bioanalytical Methodologies for Phenyl 4 Guanidinobenzoate Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for assessing the purity of Phenyl 4-guanidinobenzoate and quantifying it in research and pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a robust and widely used technique for the purity determination and assay of non-volatile and thermally sensitive compounds like this compound. The development of a stability-indicating HPLC method is critical for separating the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. nih.gov

A validated reversed-phase isocratic HPLC method has been successfully developed for a closely related compound, 4'-Carbomethoxythis compound mesylate (4'-CMGB), which serves as an excellent model for this compound analysis. chromatographytoday.comnih.gov Key parameters of such a method would include a C8 or C18 stationary phase, a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, and UV detection at an appropriate wavelength, such as 266 nm. chromatographytoday.comnih.gov The method should be validated for linearity, precision, accuracy, and sensitivity, with a typical limit of detection (LOD) in the nanogram per milliliter range. chromatographytoday.com For instance, a developed method for 4'-CMGB demonstrated linearity in the concentration range of 2.0–100 µg/mL with an LOD of 15 ng/mL. chromatographytoday.comnih.gov

A multi-step method development process often involves:

Column and Mobile Phase Screening: Testing various columns (e.g., C18, Phenyl-X) and mobile phase compositions (organic solvent and pH of the aqueous buffer) to achieve optimal separation. nih.govjfda-online.com

Gradient Optimization: Fine-tuning the gradient elution profile to ensure baseline separation of all relevant peaks. nih.gov

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation) to ensure the method can separate the main peak from all potential degradation products, thus proving its stability-indicating capability. chromatographytoday.com

Table 1: Example HPLC Method Parameters for Guanidinobenzoate Analysis. chromatographytoday.comnih.gov
ParameterCondition
ColumnReversed-Phase C8 or C18, 5 µm
Mobile PhaseMethanol/Aqueous Buffer (e.g., 0.2% Ammonium Acetate)
DetectionUV at 266 nm
Flow Rate1.0 mL/min
Linearity Range2.0 - 100 µg/mL
Limit of Detection (LOD)~15 ng/mL
Limit of Quantification (LOQ)~70 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of this compound may involve reagents and generate byproducts that are volatile in nature. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the identification and quantification of these volatile organic compounds. dntb.gov.uaepa.gov This method combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. ingentaconnect.com

A typical GC-MS analysis for volatile byproducts involves:

Sample Preparation: Headspace sampling, particularly Solid-Phase Microextraction (SPME), is often employed to extract volatile compounds from the sample matrix without injecting the non-volatile API. nih.govvup.sk An appropriate fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace above the sample to adsorb the volatile analytes. nih.govvup.sk

GC Separation: The adsorbed compounds are thermally desorbed into the GC injector and separated on a capillary column (e.g., DB1-MS). irsst.qc.ca The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. nih.gov

MS Detection and Identification: As compounds elute from the GC column, they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" that can be compared against spectral libraries (like NIST) for positive identification of the byproducts.

This technique is crucial for process chemistry control, ensuring that residual solvents and volatile impurities from the synthesis are below acceptable limits. researchgate.netnih.govchromatographyonline.com

Table 2: General GC-MS Parameters for Volatile Impurity Profiling. epa.govnih.govirsst.qc.ca
ParameterCondition
Extraction TechniqueHeadspace Solid-Phase Microextraction (SPME)
SPME Fibere.g., DVB/CAR/PDMS
GC Columne.g., DB1-MS, 30-60 m length
Carrier GasHelium
Injection ModeSplitless
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
DetectionFull Scan (m/z 50-600)

Capillary Electrophoresis for Chiral Separation and Purity Profiling

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers several advantages, including rapid analysis, minimal sample consumption, and high resolution. chromatographytoday.commdpi.com It is widely applied in pharmaceutical analysis for both chiral and achiral purity determinations. chromatographytoday.comchromatographyonline.com

This compound is an achiral molecule, meaning it does not exist as enantiomers and therefore does not require chiral separation. However, the principles of CE are highly relevant for two key areas in its research:

Purity Profiling: Capillary Zone Electrophoresis (CZE), the most fundamental mode of CE, separates analytes based on their charge-to-size ratio. researchgate.net It is an excellent technique for assessing the purity of this compound, capable of separating it from charged impurities with high efficiency. nih.govresearchgate.net The method can be optimized by adjusting the background electrolyte (BGE) composition, pH, and applied voltage. jfda-online.commdpi.com

Chiral Separation of Derivatives: Should chiral derivatives of this compound be synthesized (for example, by introducing a chiral center into the phenyl or benzoate (B1203000) moiety), CE would be a powerful tool for their enantioseparation. This is achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative (e.g., sulfated β-cyclodextrin), to the BGE. mdpi.commdpi.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, allowing for their separation. mdpi.com

The development of a CE method for purity profiling would involve selecting an appropriate BGE (e.g., phosphate (B84403) or borate (B1201080) buffer) and optimizing parameters to achieve the best resolution and analysis time. mdpi.comdiva-portal.org

Spectrophotometric and Fluorometric Assays for In Vitro Activity Monitoring

Spectrophotometric and fluorometric assays are indispensable tools for monitoring the in vitro activity of this compound, particularly its ability to inhibit serine proteases. These assays rely on chromogenic or fluorogenic substrates that release a detectable molecule upon enzymatic cleavage.

A widely used spectrophotometric substrate for trypsin-like proteases is 4-Nitrothis compound (NPGB) . NPGB acts as an active-site titrant and substrate. escholarship.org When the ester bond is hydrolyzed by a protease, it releases the yellow-colored 4-nitrophenol (B140041) , which can be continuously monitored by measuring the increase in absorbance at approximately 405-410 nm. ebi.ac.uk This allows for the determination of enzyme kinetics and the inhibitory potency (e.g., IC₅₀) of compounds like this compound.

For enhanced sensitivity, fluorometric assays are employed. 4-Methylumbelliferyl 4-guanidinobenzoate (MUGB) is a highly sensitive fluorogenic substrate. MUGB itself is non-fluorescent, but upon enzymatic hydrolysis, it releases 4-methylumbelliferone (B1674119) . This product is highly fluorescent, providing a significant signal enhancement (approximately two orders of magnitude) compared to spectrophotometric methods. The increase in fluorescence is monitored over time to determine enzyme activity. This high sensitivity allows for the detection of minute amounts of serine protease activity.

Table 3: Comparison of Spectrophotometric and Fluorometric Assays.
ParameterSpectrophotometric AssayFluorometric Assay
Substrate4-Nitrothis compound (NPGB)4-Methylumbelliferyl 4-guanidinobenzoate (MUGB)
Detectable Product4-Nitrophenol4-Methylumbelliferone
Detection MethodAbsorbance MeasurementFluorescence Measurement
Wavelength (nm)~405 - 410 nmEx: ~323 nm / Em: ~446 nm
Key AdvantageRobust, well-establishedHigh sensitivity

Development of Robust Bioanalytical Methods for Ex Vivo and Pre-Clinical Sample Analysis

To understand the therapeutic potential and disposition of this compound, robust bioanalytical methods are required to quantify the compound and its metabolites in complex biological matrices such as plasma, tissues, and cell preparations. These studies are critical for determining pharmacokinetic parameters, including tissue distribution and metabolic stability.

In Vitro Metabolism: The metabolic stability of this compound is typically first assessed in vitro using liver subcellular fractions, such as liver microsomes or S9 fractions, or intact cells like hepatocytes. researchgate.nettandfonline.com These preparations contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs) and esterases. ingentaconnect.comnih.gov The compound is incubated with the enzyme source and necessary cofactors (e.g., NADPH for CYPs). nih.govfrontiersin.org The reaction is stopped at various time points, and the remaining amount of the parent compound is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . mdpi.com The rate of disappearance is used to calculate key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). mdpi.com LC-MS/MS is also used to identify the structures of any metabolites formed during the incubation. nih.govacs.org

Tissue Distribution: Pre-clinical tissue distribution studies are often performed in animal models (e.g., rats) to understand where the drug accumulates in the body. tandfonline.com These studies frequently utilize a radiolabeled version of the compound (e.g., with ¹⁴C). simulations-plus.comnih.gov After administration, various tissues are collected at different time points. The total radioactivity in each tissue is quantified using techniques like whole-body autoradiography (WBA) or by liquid scintillation counting of tissue homogenates. nih.govresearchgate.net This provides a comprehensive picture of the drug's distribution, highlighting organs of accumulation and potential sites of action or toxicity. simulations-plus.comnih.gov While WBA tracks the radiolabel, which could be the parent drug or a metabolite, LC-MS/MS analysis of tissue extracts is necessary to determine the specific concentrations of the parent compound. jci.org

Table 4: Key Bioanalytical Methods for Pre-Clinical Studies.
Study TypeMethodologyKey Information Obtained
In Vitro MetabolismIncubation with liver microsomes/hepatocytes followed by LC-MS/MS analysisMetabolic stability (t1/2, CLint), identification of metabolic pathways and metabolites. mdpi.comnih.gov
Tissue DistributionAdministration of 14C-labeled compound to animal models; analysis by Whole-Body Autoradiography (WBA) and LC-MS/MSExtent and rate of distribution into various organs and tissues (e.g., liver, kidney, target organs). simulations-plus.comnih.govpnas.org

Investigational Applications of Phenyl 4 Guanidinobenzoate in Pre Clinical Research Models

Use as a Biochemical Probe for Target Validation

Phenyl 4-guanidinobenzoate and its analogues serve as powerful biochemical probes for the validation of enzymatic targets in drug discovery and biomedical research. Their ability to form stable complexes with specific enzymes allows researchers to identify and confirm the role of these enzymes in various physiological and pathological processes.

One of the primary uses of these compounds is in active-site titration, a technique used to determine the concentration of active enzyme molecules in a sample. For instance, 4-Nitrothis compound (NPGB) is a well-known titrant for trypsin-like serine proteases. It rapidly acylates the catalytic serine residue in the enzyme's active site, forming a stable acyl-enzyme intermediate. nih.gov This reaction allows for the precise quantification of functional enzyme concentration, which is crucial for validating the enzyme as a potential drug target.

Derivatives of this compound have been synthesized to probe the active sites of various other enzymes. For example, [4-(2-succinimidoethylthio)this compound]methanesulfonate (E-3123) has been used to probe the active sites of trypsin, thrombin, and kallikrein. nih.gov By studying the kinetics of inhibition, researchers can gain insights into the structure and function of the enzyme's active site, thereby validating it as a target for therapeutic intervention.

The table below summarizes the use of this compound and its derivatives as biochemical probes for target validation.

CompoundTarget Enzyme(s)ApplicationResearch Finding
4-Nitrothis compound (NPGB)Trypsin, AcrosinActive-site titrationAllows for precise quantification of active enzyme concentrations.
[4-(2-succinimidoethylthio)this compound]methanesulfonate (E-3123)Trypsin, Thrombin, KallikreinTarget validationInhibitory activity is most potent toward trypsin, confirming its role as a key target. nih.govnih.gov
4-guanidinothis compoundMuscleblind-like 1 (MBNL1) proteinTarget validation in Huntington's disease modelsIdentified as a potent inhibitor of the MBNL1-r(CAG)exp complex, validating this interaction as a therapeutic target. nih.govacs.org

Application in Enzyme Mechanism Studies

The unique chemical properties of this compound and its derivatives make them invaluable tools for elucidating the mechanisms of enzyme catalysis, particularly for serine proteases. These compounds often act as "quasi-substrates" or irreversible inhibitors, allowing researchers to trap and study key intermediates in the enzymatic reaction.

The interaction of this compound with a serine protease typically involves the formation of a covalent acyl-enzyme intermediate at the active site serine residue. nih.gov This stable intermediate can be studied using various biophysical techniques, such as X-ray crystallography, to provide a snapshot of the enzyme's active site during catalysis. For example, soaking trypsin crystals with 4-Nitrothis compound has revealed structural adjustments that occur during the formation of the acyl-enzyme intermediate, clarifying the role of the oxyanion hole in stabilizing the transition state.

Furthermore, by modifying the structure of the phenyl ester or the guanidino group, researchers can probe the specificity and catalytic mechanism of different proteases. Kinetic studies using these modified compounds can provide detailed information about the rates of acylation and deacylation, offering insights into the enzyme's substrate preferences and catalytic efficiency. nih.gov For instance, the study of [4-(2-succinimidoethylthio)this compound]methanesulfonate (E-3123) revealed that its inhibitory property was due to the efficient production of a stable acyl-enzyme, with the resulting complex being most stable with trypsin among the enzymes tested. nih.gov

The following table details the application of this compound derivatives in enzyme mechanism studies.

Compound/DerivativeEnzyme StudiedMechanistic Insight
4-Nitrothis compound (NPGB)TrypsinElucidation of the role of the oxyanion hole in transition state stabilization through crystallographic studies of the acyl-enzyme intermediate.
[4-(2-succinimidoethylthio)this compound]methanesulfonate (E-3123)Trypsin, Thrombin, KallikreinActs as a quasi-substrate, forming a stable acyl-enzyme complex, allowing for the study of the acylation process. nih.gov
4-guanidinobenzoatesEnteropeptidaseThese compounds act as reversible covalent inhibitors by forming an acyl-enzyme complex with the catalytic serine, with the guanidinyl group interacting with an aspartic acid residue in the S1 site. acs.orgnih.gov

Role in Developing In Vitro Diagnostic Assays (non-clinical)

This compound derivatives that release a chromogenic or fluorogenic molecule upon enzymatic hydrolysis are instrumental in the development of in vitro diagnostic assays for research purposes. These assays are used to quantify the activity of specific enzymes in biological samples, which can be indicative of a particular physiological or pathological state.

The fundamental principle behind these assays is that the this compound derivative serves as a substrate for the target enzyme. When the enzyme cleaves the ester bond of the substrate, a detectable molecule is released. For example, the hydrolysis of 4-Nitrothis compound (NPGB) by a protease releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically. The rate of color development is directly proportional to the enzymatic activity in the sample.

Similarly, fluorogenic substrates like 4-methylumbelliferyl p-guanidinobenzoate (MUGB) have been used to develop highly sensitive assays. scispace.com The hydrolysis of MUGB releases 4-methylumbelliferone (B1674119), a highly fluorescent molecule. Such assays have been explored in research settings to detect protease activity in various biological fluids. scispace.com These non-clinical diagnostic assays are crucial for studying enzyme function and for screening potential enzyme inhibitors in a high-throughput format.

The table below provides examples of this compound derivatives used in the development of non-clinical in vitro diagnostic assays.

DerivativeDetectable MoietyEnzyme AssayedPrinciple
4-Nitrothis compound (NPGB)4-nitrophenol (chromogenic)Trypsin, AcrosinSpectrophotometric quantification of released 4-nitrophenol to measure enzyme activity.
4-methylumbelliferyl p-guanidinobenzoate (MUGB)4-methylumbelliferone (fluorogenic)Trypsin-like proteinasesFluorometric measurement of released 4-methylumbelliferone for sensitive detection of protease activity. scispace.com

Contribution to Understanding Disease Pathophysiology (through molecular intervention)

By selectively inhibiting key enzymes, this compound and its derivatives serve as powerful tools for molecular intervention in pre-clinical models, thereby contributing to a deeper understanding of disease pathophysiology.

In cancer research, serine proteases are often implicated in tumor growth, invasion, and metastasis. By using this compound-based inhibitors, researchers can dissect the specific roles of these proteases in cancer progression. For example, derivatives like Patamostat have shown promise in inducing apoptosis in pancreatic cancer cell lines by inhibiting proteases involved in tumor progression.

In the context of infectious diseases, serine proteases can be crucial for viral entry and replication. For instance, the serine protease acrosin is involved in the potentiation of HIV infection. nih.govwikipedia.org The experimental compound 4'-acetamidothis compound, an acrosin inhibitor, has been shown to inhibit HIV infection in vitro, suggesting a role for serine proteases in the sexual transmission of HIV. nih.gov More recently, this compound derivatives like Camostat and Nafamostat have been investigated for their ability to inhibit TMPRSS2, a serine protease essential for the entry of coronaviruses, including SARS-CoV-2, into host cells. focusbiomolecules.comclinisciences.commdpi.com

Furthermore, in the field of neurodegenerative diseases, this compound derivatives have been instrumental. In models of Huntington's disease, expanded r(CAG) transcripts sequester the muscleblind-like 1 (MBNL1) protein, leading to pre-mRNA splicing defects. The small molecule 4-guanidinothis compound was identified through a virtual screen and was found to correct these splicing defects by binding to the r(CAG) repeats and disrupting the toxic MBNL1-RNA complex. nih.govacs.org This provides a direct link between the molecular interaction and the cellular phenotype of the disease.

The table below summarizes the contribution of this compound derivatives to understanding disease pathophysiology.

Compound/DerivativeDisease ModelMolecular InterventionPathophysiological Insight
PatamostatPancreatic CancerInhibition of proteases involved in tumor progression. Demonstrates the role of specific proteases in cancer cell viability and apoptosis.
4'-acetamidothis compoundHIV InfectionInhibition of acrosin, a serine protease. nih.govHighlights the involvement of serine proteases in the potentiation of HIV infection. nih.govwikipedia.org
Camostat, NafamostatCoronavirus Infection (e.g., SARS-CoV-2)Inhibition of the serine protease TMPRSS2. focusbiomolecules.comclinisciences.commdpi.comElucidates the critical role of host cell proteases in viral entry and provides a rationale for host-directed antiviral strategies.
4-guanidinothis compoundHuntington's DiseaseBinds to expanded r(CAG) repeats, preventing sequestration of MBNL1 protein. nih.govacs.orgReveals the potential for small molecules to correct pre-mRNA splicing defects caused by toxic RNA repeats.
[4-(2-succinimidoethylthio) this compound] (E-3123)Acute PancreatitisPotent inhibition of trypsin, plasmin, and thrombin. nih.govShows that inhibiting these proteases can reduce cell necrosis and the progression of pancreatitis in animal models. nih.gov

Future Directions, Research Gaps, and Emerging Academic Perspectives for Phenyl 4 Guanidinobenzoate

Exploration of Novel Molecular Targets

While initial studies have successfully identified Phenyl 4-guanidinobenzoate as a "hit compound" for inhibiting specific enzymes, its full target profile remains an area ripe for exploration. acs.orgnih.gov The guanidino group is known to mimic the lysine (B10760008) residue of substrates, allowing it to interact with a range of trypsin-like serine proteases. acs.orgnih.gov Future research will likely focus on systematically screening this compound and its analogs against a broader array of proteases to uncover new therapeutic opportunities.

Key molecular targets already identified for this compound and its derivatives include:

Enteropeptidase : Inhibition of this enzyme, located on the duodenal brush border, disrupts dietary protein digestion and is a promising strategy for treating obesity and metabolic diseases. acs.orgnih.govnih.gov

Transmembrane Protease, Serine 2 (TMPRSS2) : Derivatives such as Camostat and Nafamostat are known inhibitors of TMPRSS2, a protease essential for the entry of various viruses, including SARS-CoV-2, into host cells. frontiersin.org This positions the guanidinobenzoate scaffold as a platform for developing broad-spectrum antiviral agents.

Other Serine Proteases : Studies have indicated that derivatives of this compound also inhibit a variety of other critical serine proteases, including thrombin, plasmin, kallikrein, and acrosin. frontiersin.orgoup.com This broad activity suggests potential applications in coagulation disorders, inflammation, and even contraception. frontiersin.orgoup.com

Molecular TargetThis compound DerivativePotential Therapeutic AreaReference
EnteropeptidaseSCO-792, Phenylisoxazoline analogsObesity, Metabolic Disease acs.orgnih.gov
TMPRSS2Camostat, NafamostatViral Infections (e.g., COVID-19) frontiersin.org
Acrosin4'-acetamidothis compound (AGB)Contraception oup.com
Thrombin, Plasmin, KallikreinNafamostat MesylateCoagulation Disorders, Pancreatitis, Inflammation frontiersin.org
Trypsin4-Nitrothis compound (NPGB)Research Tool (Enzyme Kinetics)

Development of Advanced Delivery Systems for In Vitro and Pre-Clinical Studies (e.g., nanoparticles for cell culture)

A significant hurdle in preclinical research is the effective and targeted delivery of investigational compounds. For this compound, future work must focus on advanced delivery systems to improve its utility in both cell culture (in vitro) and animal models.

One promising strategy involves designing derivatives with minimal systemic exposure for localized action, such as in the gastrointestinal tract for inhibiting enteropeptidase. acs.orgnih.govnih.gov This approach enhances efficacy at the target site while minimizing potential off-target effects elsewhere in the body.

For in vitro studies, nanoparticle-based delivery systems hold considerable promise. Encapsulating this compound or its derivatives within nanoparticles could enhance their solubility, stability in culture media, and cellular uptake. acs.orgnih.gov Research on gold nanoparticles functionalized with serine protease inhibitors has shown this to be a viable strategy for increasing drug safety and enabling intracellular delivery, which is often a barrier for protease inhibitors. acs.orgnottingham.ac.uk Such systems would allow for more accurate assessments of the compound's efficacy and mechanism of action in cell-based assays. nih.govscispace.commdpi.com

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

To move beyond a single-target, single-effect understanding, future research on this compound should integrate systems biology approaches. This involves combining computational modeling with high-throughput experimental techniques to build a comprehensive picture of how these inhibitors affect complex biological networks. plos.orgplos.org

Key methodologies include:

Molecular Docking and Simulation : Computational docking models have already been used to visualize the interaction between guanidinobenzoate derivatives and the active site of enteropeptidase. nih.govnih.gov Future studies can employ more advanced molecular dynamics simulations to predict binding affinities, analyze the stability of the inhibitor-enzyme complex, and guide the rational design of more potent and selective inhibitors. scispace.com

Proteome-wide Off-Target Screening : Computational pipelines can screen the structure of a drug's binding site against a structural database of the entire human proteome. plos.org This in silico approach can predict potential off-targets, helping to anticipate side effects and uncover new therapeutic uses.

Multiplex Drug Screening : Innovative platforms that use DNA-barcoded cellular biosensors can simultaneously screen small molecules against dozens of different proteases. embopress.orgcolumbia.edu Applying such a platform to a library of this compound derivatives could rapidly map their specificity and identify broad-spectrum inhibitors.

By integrating these methods, researchers can move from a "one drug, one target" model to a more sophisticated "multi-target, multi-drug" paradigm, which is essential for tackling complex diseases. plos.org

Untapped Therapeutic Avenues based on Mechanistic Insights from Pre-Clinical Research

The mechanistic understanding of how this compound derivatives inhibit proteases opens up numerous untapped therapeutic possibilities. The core mechanism involves the formation of a stable acyl-enzyme intermediate, which effectively blocks the enzyme's catalytic activity. acs.orgnih.gov This knowledge can be leveraged to explore new disease applications.

Untapped Therapeutic AvenueTarget Protease(s)Preclinical RationaleReference(s)
Obesity & Metabolic Syndrome EnteropeptidaseInhibition reduces dietary protein digestion, leading to decreased body weight in diet-induced obese mouse models. acs.orgnih.gov
Broad-Spectrum Antivirals TMPRSS2, other viral proteasesInhibition of host proteases required for viral entry can prevent infection from a range of viruses, including coronaviruses. frontiersin.org
Inflammatory Diseases Kallikrein, Plasmin, TrypsinThese proteases are involved in inflammatory cascades; their inhibition could treat conditions like acute pancreatitis and systemic inflammatory response syndrome. frontiersin.org
Oncology Various (e.g., tryptase, uPA)Proteases are crucial for tumor cell proliferation, invasion, and angiogenesis. Inhibitors like Nafamostat have shown anticancer effects in animal models. frontiersin.org
Contraception AcrosinInhibition of this sperm-specific protease is a potential strategy for developing non-hormonal vaginal contraceptives. oup.com

Addressing Challenges in this compound Research and Opportunities for Innovation

Despite its potential, research into this compound faces several challenges. Addressing these challenges presents significant opportunities for innovation.

Challenges:

Specificity : As with many protease inhibitors, achieving high specificity for the target enzyme while avoiding off-target effects on related proteases is a major hurdle. scispace.com

Stability and Potency : The effectiveness of these inhibitors depends on the stability of the acyl-enzyme complex and the rate of its formation. Optimizing the chemical structure to enhance both potency (IC50) and the duration of inhibition (T1/2) is an ongoing challenge. nih.govnih.gov

Bioavailability : Poor metabolic stability and bioavailability can limit the clinical translation of protease inhibitors. nih.gov

Opportunities for Innovation:

Rational Drug Design : The use of structure-activity relationship (SAR) studies and computational modeling allows for the rational design of second-generation inhibitors with improved specificity and potency. scispace.com For example, adding a carboxylic acid moiety to the this compound structure was shown to enhance its interaction with enteropeptidase. acs.orgnih.gov

Targeted Delivery Systems : Developing nanocarriers or formulating inhibitors for localized delivery (e.g., oral administration for gut-specific targets or inhaled formulations for respiratory targets) can overcome bioavailability issues and reduce systemic toxicity. nih.govmdpi.com

Combination Therapies : For complex diseases like cancer or viral infections, combining a this compound-based inhibitor with other drugs that have different mechanisms of action could lead to synergistic effects and a higher barrier to resistance.

By focusing on these future directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for new treatments for a wide range of diseases.

Q & A

[Basic] What safety protocols should researchers follow when handling phenyl 4-guanidinobenzoate in laboratory settings?

This compound requires stringent safety measures due to its potential reactivity and lack of comprehensive ecological toxicity data. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powdered forms .
  • First Aid: For accidental exposure, rinse affected areas with water for 15 minutes (eyes/skin) or move to fresh air (inhalation). Immediate medical consultation is advised, with SDS documentation provided to healthcare providers .
  • Waste Disposal: Collect waste in labeled, sealed containers and dispose via licensed hazardous waste services. Avoid environmental release due to unknown bioaccumulation potential .

[Basic] How is this compound applied as a serine protease inhibitor in enzymatic assays?

This compound acts as a mechanism-based inhibitor, covalently modifying the active site of serine proteases (e.g., trypsin-like enzymes). Methodologically:

  • Inhibition Kinetics: Pre-incubate the inhibitor with the enzyme to allow formation of a stable acyl-enzyme complex, blocking substrate access. Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify residual activity .
  • Specificity Controls: Include negative controls with irreversible inhibitors (e.g., TLCK) to confirm selectivity. Monitor pH (optimal range: 7.5–8.5) and temperature (25–37°C) to maintain enzyme stability .

[Advanced] What experimental designs are optimal for elucidating the kinetic and thermodynamic mechanisms of this compound-mediated enzyme inhibition?

To dissect inhibition mechanisms:

  • Transient Kinetics: Use stopped-flow spectrophotometry to measure rapid acylation/deacylation steps. For example, 4-methylumbelliferyl 4-guanidinobenzoate allows separation of acylation (rate-limiting) and deacylation phases .
  • Thermodynamic Profiling: Calculate ΔH and ΔS via Arrhenius plots or isothermal titration calorimetry (ITC). A study on trypsin analogs revealed a two-step acylation mechanism with reversible tetrahedral intermediate formation (Table 1) .

Table 1. Thermodynamic parameters for trypsin inhibition by 4-methylumbelliferyl 4-guanidinobenzoate

StepΔH (kJ/mol)ΔS (J/mol·K)Rate Constant (s⁻¹)
Tetrahedral intermediate-58.2-89.41.2 × 10³
Acylation-34.7-45.64.8 × 10⁻²

[Advanced] How can researchers resolve contradictions in inhibition efficacy data across studies using this compound?

Inconsistent results often arise from variability in enzyme sources, substrate purity, or experimental conditions. Mitigation strategies include:

  • Standardized Reagents: Use enzymes from validated suppliers (e.g., recombinant human trypsin 4) and confirm inhibitor purity via HPLC (≥98%) .
  • Variable Control: Document buffer ionic strength, divalent cation concentrations (e.g., Ca²⁺ stabilizes trypsin), and pre-incubation times .
  • Statistical Validation: Apply error bars (standard deviation) and statistical tests (e.g., ANOVA) to triplicate datasets. For complex spectral data (e.g., SERS), use multivariate analysis to isolate inhibitor-specific signals .

[Advanced] What advanced techniques validate this compound’s interaction with non-canonical protease targets?

To explore novel targets:

  • Crystallography: Co-crystallize the inhibitor-enzyme complex (e.g., matriptase) to resolve binding modes. Synchrotron radiation sources enhance diffraction resolution .
  • Activity-Based Proteomics: Use biotinylated analogs of this compound for pull-down assays, followed by LC-MS/MS to identify off-target interactions .
  • Molecular Dynamics (MD): Simulate acyl-enzyme stability under physiological conditions (e.g., 150 mM NaCl, 310 K) to predict inhibition longevity .

[Basic] How should researchers document and present raw data from this compound experiments?

Adhere to academic integrity and reproducibility standards:

  • Data Organization: Place large datasets (e.g., kinetic time courses) in appendices, with processed data (means ± SD) in the main text. Use consistent axis labels and non-linear regression fits for graphs .
  • Metadata Annotation: Record enzyme lot numbers, inhibitor storage conditions (-20°C desiccated), and instrument calibration dates .

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